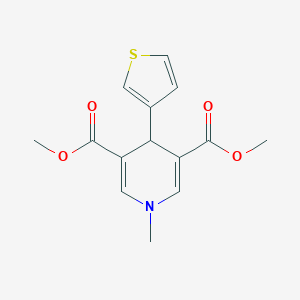
3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used as building blocks in organic synthesis for the preparation of various biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt in the presence of a suitable solvent such as ethanol . The reaction is usually carried out under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly as calcium channel blockers.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can affect various physiological processes such as muscle contraction and neurotransmitter release . The compound’s structure allows it to bind to the L-type calcium channels, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl 4-[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains a benzimidazole moiety, which imparts different biological activities.
Uniqueness
3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the thienyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .
Propiedades
Fórmula molecular |
C14H15NO4S |
|---|---|
Peso molecular |
293.34g/mol |
Nombre IUPAC |
dimethyl 1-methyl-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C14H15NO4S/c1-15-6-10(13(16)18-2)12(9-4-5-20-8-9)11(7-15)14(17)19-3/h4-8,12H,1-3H3 |
Clave InChI |
QFPUQVWIERXJIP-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CSC=C2)C(=O)OC |
SMILES canónico |
CN1C=C(C(C(=C1)C(=O)OC)C2=CSC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(2,4,5-trimethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B379079.png)
![N-(2,5-DIMETHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B379082.png)
![N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B379083.png)
![ethyl 3-[(2-ethoxyanilino)carbonyl]-2-[(2,4,5-trimethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B379084.png)
![N-(2-ETHOXYPHENYL)-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B379086.png)
![N-(2,5-DIMETHOXYPHENYL)-6-METHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B379088.png)
![N-(2,4-DIMETHOXYPHENYL)-6-METHYL-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B379091.png)
![N-(2-ETHOXYPHENYL)-6-METHYL-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B379092.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-6-METHYL-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B379095.png)
![N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B379096.png)
![ETHYL 3-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE](/img/structure/B379097.png)
![N-(2-methoxyphenyl)-6-methyl-2-[(3-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B379098.png)
![N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B379100.png)
![2-[(3-methoxybenzyl)amino]-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B379102.png)
